molecular formula C14H20N2O2 B1511941 Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No. B1511941
M. Wt: 248.32 g/mol
InChI Key: OMWSSIGSQHJXRQ-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

To a solution of (Z)-benzyl 4-(methoxyimino)-3,3-dimethylpyrrolidine-1-carboxylate (3.17 g, 11.5 mmol) in tetrahydrofuran (10 mL), was added borane in THF (24.1 mL, 24.1 mmol) at rt. The reaction was heated at reflux overnight. The reaction was cooled, quenched with 6N aq. sodium hydroxide, then diluted by water, and extracted with ether. The organic layer was dried over MgSO4, concentrated, and purified by silica gel chromatography, eluting with 0-20% methanol in dichloromethane to give benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (1.92 g, 67.4 yield). 1H NMR (400 MHz, CHLOROFORM-d) δ 7.45-7.31 (m, 5H), 5.32 (s, 2H), 5.15 (s, 2H), 4.07-3.91 (m, 1H), 3.56 (dd, J=12.1, 6.4 Hz, 1H), 3.51-3.32 (m, 1H), 3.22-3.06 (m, 1H), 2.83-2.75 (m, 1H), 1.17 (s, 3H), 1.10 (s, 3H). MS (ES+) m/z: 248.2, 249.1 (M+H); LC retention time: 2.24 min (analytical HPLC Method I).
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
24.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO/[N:3]=[C:4]1/[C:5]([CH3:20])([CH3:19])[CH2:6][N:7]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:8]/1.B>O1CCCC1>[NH2:3][CH:4]1[CH2:8][N:7]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:6][C:5]1([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
CO\N=C/1\C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
24.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched with 6N aq. sodium hydroxide
ADDITION
Type
ADDITION
Details
diluted by water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-20% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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